molecular formula C17H21NO2S B3844776 2,4,6-trimethyl-N-(2-phenylethyl)benzenesulfonamide

2,4,6-trimethyl-N-(2-phenylethyl)benzenesulfonamide

Cat. No. B3844776
M. Wt: 303.4 g/mol
InChI Key: HITXZBKBQXCNOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-trimethyl-N-(2-phenylethyl)benzenesulfonamide, also known as TMB or Venetoclax, is a small molecule inhibitor that targets the B-cell lymphoma 2 (BCL-2) protein. BCL-2 is a key regulator of apoptosis, or programmed cell death, and is often overexpressed in cancer cells, making it an attractive target for cancer therapies.

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-(2-phenylethyl)benzenesulfonamide involves binding to the hydrophobic groove of BCL-2, which prevents the protein from inhibiting apoptosis. This leads to the activation of the intrinsic apoptotic pathway, which ultimately results in cell death. This compound has been shown to have high selectivity for BCL-2 over other members of the BCL-2 family, such as BCL-XL and MCL-1.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. In addition, this compound has been shown to enhance the immune response to cancer by increasing the infiltration of T cells and natural killer cells into the tumor microenvironment. This compound has also been shown to have minimal toxicity in normal cells, which is likely due to the high selectivity for BCL-2.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,4,6-trimethyl-N-(2-phenylethyl)benzenesulfonamide is its high selectivity for BCL-2, which makes it an attractive target for cancer therapies. In addition, this compound has been shown to have minimal toxicity in normal cells, which is important for reducing side effects in patients. However, one limitation of this compound is that it may not be effective in all types of cancer, as some cancer cells may have alternative mechanisms for inhibiting apoptosis.

Future Directions

There are several future directions for the development of 2,4,6-trimethyl-N-(2-phenylethyl)benzenesulfonamide and other BCL-2 inhibitors. One area of research is the identification of biomarkers that can predict response to BCL-2 inhibitors, which could help to personalize cancer treatment. Another area of research is the development of combination therapies that can enhance the efficacy of BCL-2 inhibitors, such as immunotherapy or other targeted therapies. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of this compound and other BCL-2 inhibitors in different types of cancer.

Scientific Research Applications

2,4,6-trimethyl-N-(2-phenylethyl)benzenesulfonamide has been extensively studied in preclinical and clinical settings for the treatment of various types of cancer, including chronic lymphocytic leukemia, acute myeloid leukemia, and multiple myeloma. In vitro and in vivo studies have shown that this compound induces apoptosis in cancer cells by binding to and inhibiting the anti-apoptotic protein BCL-2. This compound has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and immunotherapy.

properties

IUPAC Name

2,4,6-trimethyl-N-(2-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c1-13-11-14(2)17(15(3)12-13)21(19,20)18-10-9-16-7-5-4-6-8-16/h4-8,11-12,18H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITXZBKBQXCNOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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